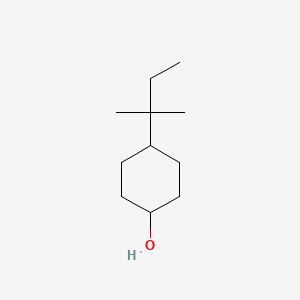

4-Tert-Amylcyclohexanol

Description

Contextualization of Substituted Cyclohexanols in Organic Chemistry

Substituted cyclohexanols are cyclohexanol (B46403) rings bearing one or more substituent groups. These substituents dramatically influence the molecule's physical and chemical properties. The cyclohexane (B81311) ring typically exists in a chair conformation, which minimizes steric strain. Substituents can occupy either axial or equatorial positions. Generally, conformers with larger substituents in the equatorial position are more stable due to reduced steric hindrance. libretexts.orglibretexts.org This conformational preference is a key determinant of the reactivity and properties of substituted cyclohexanols. The study of these derivatives provides deep insights into stereochemistry and reaction mechanisms. acs.org

Significance of 4-Substitution in Cyclohexanol Chemistry

The position of substitution on the cyclohexanol ring is critical. In the case of 4-substituted cyclohexanols, the substituent is located on the carbon atom opposite the hydroxyl-bearing carbon. This specific arrangement, particularly with bulky substituents, can "lock" the ring into a preferred conformation, making these compounds excellent models for studying stereochemical and stereoelectronic effects in chemical reactions. youtube.com For instance, the large tert-butyl group in 4-tert-butylcyclohexanol (B146172) is strongly biased towards the equatorial position, which then influences the orientation of the hydroxyl group and its reactivity. libretexts.orgnih.gov This predictable conformational behavior is invaluable for understanding reaction pathways and designing stereoselective syntheses. orgsyn.orgorgsyn.org

Overview of Research Trajectories for 4-Tert-Amylcyclohexanol (B1294309)

This compound, also known as 4-tert-pentylcyclohexanol, is a substituted cyclohexanol that has garnered interest in various research and industrial applications. ontosight.ai Its structure, featuring a bulky tert-amyl group at the 4-position, leads to distinct physical and chemical properties. Research on this compound often focuses on its synthesis, the characterization of its cis and trans isomers, and its use as an intermediate in the production of other chemicals. ontosight.ai

Below is a data table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 5349-51-9 thsci.comchemicalbook.com |

| Molecular Formula | C11H22O thsci.comchemicalbook.com |

| Molecular Weight | 170.29 g/mol chemicalbook.commolbase.com |

| Boiling Point | 223.2°C at 760 mmHg chemnet.com |

| Melting Point | 24-27°C chemsrc.com |

| Density | 0.914 g/cm³ chemnet.comchemsrc.com |

| Flash Point | 90.5°C chemnet.com |

The presence of the tert-amyl group, similar to the more extensively studied tert-butyl group, significantly influences the conformational equilibrium of the cyclohexanol ring. This makes this compound a subject of interest for comparative studies in stereochemistry and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQZABQVXYELSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040716, DTXSID901276340 | |

| Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-51-9, 20698-30-0, 20698-29-7 | |

| Record name | 4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-tert-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-tert-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-pentylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-AMYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0DQ676P08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-AMYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE5FR4RF6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Tert Amylcyclohexanol

Mechanistic Studies of 4-Tert-Amylcyclohexanol (B1294309) Formation

The mechanisms underlying the formation of this compound are dictated by the chosen synthetic route and reagents. Understanding these mechanisms is key to controlling the reaction and achieving the desired isomeric product.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation, whether starting from the phenol (B47542) or the ketone, occurs on the surface of a solid metal catalyst (heterogeneous catalysis). youtube.comyoutube.com The general mechanism involves several steps:

Adsorption: The reactants—the organic substrate (4-tert-amylphenol or 4-tert-amylcyclohexanone) and hydrogen gas (H₂)—are adsorbed onto the active sites of the catalyst surface.

Hydrogen Dissociation: The H-H bond in the hydrogen molecule breaks, and the individual hydrogen atoms bind to the catalyst surface. youtube.com

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the substrate. In the case of 4-tert-amylphenol (B45051), the hydrogen atoms add across the double bonds of the aromatic ring. For 4-tert-amylcyclohexanone, the hydrogens add across the C=O double bond.

Desorption: Once the reaction is complete, the product molecule, this compound, detaches from the catalyst surface, freeing the active site for another reaction cycle. youtube.com

The stereochemistry of the product in ketone hydrogenation is determined by how the cyclohexanone (B45756) ring adsorbs onto the catalyst surface. The bulky tert-amyl group forces the ring into a specific orientation, and the hydrogen atoms are typically delivered to the less sterically hindered face of the carbonyl group. youtube.com

Mechanism of Hydride Reduction

The reduction of 4-tert-amylcyclohexanone with a metal hydride reagent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via a nucleophilic addition mechanism. youtube.com

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the ketone.

Alkoxide Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The reaction is completed by a workup step, typically involving the addition of a protic solvent or a dilute acid (e.g., H₂O or dilute HCl). youtube.com The alkoxide oxygen is protonated to yield the final alcohol product.

The stereoselectivity of the hydride reduction is a classic example of steric control. The large tert-amyl group locks the cyclohexane (B81311) ring in a chair conformation where this group occupies an equatorial position to minimize steric strain. The incoming nucleophilic hydride can then attack the carbonyl carbon from two directions:

Axial Attack: The hydride attacks from the axial face. This pathway is sterically less hindered and leads to the formation of the equatorial alcohol, which is the trans isomer. This is the favored pathway for small hydride reagents like LiAlH₄. orgsyn.org

Equatorial Attack: The hydride attacks from the equatorial face. This pathway is more sterically hindered due to interactions with the axial hydrogens on the ring. It leads to the formation of the axial alcohol, which is the cis isomer. This pathway becomes more significant with bulkier hydride reagents that cannot easily approach from the axial face.

Stereochemical Investigations of 4 Tert Amylcyclohexanol

Isomeric Forms: Cis and Trans Stereoisomers

4-Tert-amylcyclohexanol (B1294309) exists as two primary stereoisomers: cis-4-tert-amylcyclohexanol and trans-4-tert-amylcyclohexanol. These isomers are classified as diastereomers, meaning they are stereoisomers that are not mirror images of each other. The distinction between the cis and trans forms lies in the relative orientation of the tert-amyl group and the hydroxyl (-OH) group on the cyclohexane (B81311) ring.

Conformational Analysis and Stability of Stereoisomers

To minimize ring strain, cyclohexane and its derivatives adopt non-planar conformations, with the "chair" conformation being the most stable. In this chair conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The large and sterically demanding tert-amyl group strongly prefers the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogen atoms on the same side of the ring.

In contrast, for cis-4-tert-amylcyclohexanol, one substituent must be in an axial position while the other is equatorial in a chair conformation. Given the significant steric bulk of the tert-amyl group, it will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into the less favorable axial position. While the chair conformation is still preferred over other conformations like the boat or twist-boat, the presence of an axial substituent renders the cis isomer less stable than the trans isomer. Some disubstituted cyclohexanes with bulky cis substituents have been observed to adopt a twist-boat conformation to alleviate steric strain, although the chair conformation with an axial hydroxyl group is generally considered the predominant form for cis-4-tert-amylcyclohexanol.

Computational Chemistry Approaches to Conformational Energies

Table 1: Calculated Conformational Energies for 4-Substituted Cyclohexanol (B46403) Analogs

| Isomer | Substituent Position | Relative Energy (kcal/mol) - Approximate |

| trans | diequatorial | 0 (most stable) |

| cis | axial-equatorial | > 0.7 |

Note: The energy values are approximations based on the well-studied 4-tert-butylcyclohexanol (B146172) and represent the energy difference relative to the most stable trans isomer.

Experimental Determination of Equilibrium Ratios

The relative stability of the cis and trans isomers can be experimentally determined by analyzing the equilibrium mixture of the two. This is often achieved by heating the mixture in the presence of a catalyst, such as a metal alkoxide, which facilitates the interconversion between the two forms until a thermodynamic equilibrium is reached. The ratio of the isomers at equilibrium can then be quantified using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

For 4-substituted cyclohexanols with bulky substituents, the equilibrium overwhelmingly favors the more stable trans isomer. In the case of 4-tert-butylcyclohexanol, the equilibrium mixture at room temperature contains a significantly higher proportion of the trans isomer, reflecting its greater thermodynamic stability. It is expected that this compound would exhibit a similar equilibrium, with the trans isomer being the predominant species.

Stereoselective Synthesis of this compound Isomers

The targeted synthesis of a specific stereoisomer is a cornerstone of modern organic chemistry. The stereoselective synthesis of cis- and trans-4-tert-amylcyclohexanol is typically achieved through the reduction of the corresponding ketone, 4-tert-amylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.

The carbonyl group of 4-tert-amylcyclohexanone can be attacked by a hydride reagent from two different faces: the axial face or the equatorial face.

Formation of the trans Isomer: The use of small, unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), generally favors the formation of the trans isomer. The hydride attacks the carbonyl group from the axial direction, which is sterically less hindered. This leads to the formation of an equatorial hydroxyl group, resulting in the more stable trans product.

Formation of the cis Isomer: To selectively produce the cis isomer, a bulkier reducing agent is required. Reagents like lithium tri-sec-butylborohydride (L-Selectride) are too large to approach from the more crowded axial face. Consequently, they deliver the hydride from the equatorial direction, forcing the resulting hydroxyl group into the axial position and yielding the cis isomer as the major product.

Catalytic hydrogenation of 4-tert-amylcyclohexanone can also be employed to produce different isomer ratios depending on the catalyst and reaction conditions.

Influence of Stereochemistry on Molecular Interactions

The distinct three-dimensional shapes of the cis and trans isomers of this compound directly influence their physical properties and how they interact with other molecules. The more stable and linear shape of the trans isomer, with both bulky groups in equatorial positions, allows for more efficient packing in a crystal lattice, which can affect its melting point and solubility.

In fields such as fragrance chemistry, the stereochemistry of a molecule is critical to its olfactory properties. The shape of a molecule determines how well it fits into and activates specific olfactory receptors in the nose. The different spatial arrangements of the hydroxyl and tert-amyl groups in the cis and trans isomers can lead to distinct scent profiles. While one isomer might present a desirable woody or floral note, the other may have a weaker or entirely different scent. This "lock and key" mechanism highlights the profound impact of stereochemistry on biological activity and sensory perception. The orientation of the hydroxyl group, in particular, can affect its ability to form hydrogen bonds, a crucial interaction in many biological and chemical systems.

Derivatives and Analogues of 4 Tert Amylcyclohexanol: Synthesis and Characterization

Synthesis of Alkylated Cyclohexanol (B46403) Derivatives

The synthesis of 4-tert-amylcyclohexanol (B1294309) typically proceeds via a two-step process, beginning with the alkylation of phenol (B47542), followed by the hydrogenation of the resulting 4-tert-amylphenol (B45051).

The initial step is a Friedel-Crafts alkylation of phenol. jk-sci.com In this electrophilic aromatic substitution reaction, phenol is reacted with an amylene isomer, such as 2-methyl-2-butene, in the presence of an acid catalyst. google.com Common catalysts for this type of reaction include Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids. jk-sci.com The tert-amyl group predominantly adds to the para position relative to the hydroxyl group due to steric hindrance at the ortho positions. google.comwhiterose.ac.uk The reaction mechanism involves the protonation of the alkene to form a stable tertiary carbocation, which is then attacked by the electron-rich phenol ring. researchgate.net

The second step is the catalytic hydrogenation of the aromatic ring of 4-tert-amylphenol to yield this compound. This reduction is typically carried out using hydrogen gas over a metal catalyst. chemicalbook.comorgsyn.org A variety of catalysts are effective, including those based on platinum, palladium, rhodium, and ruthenium, often supported on materials like carbon or alumina. orgsyn.orgnacatsoc.orgresearchgate.netgoogle.com Reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, can influence the stereoselectivity of the hydrogenation, leading to different ratios of cis and trans isomers of this compound. nacatsoc.orgresearchgate.net For instance, hydrogenation of similar alkylphenols in acidic media often favors the formation of the cis isomer, while basic conditions can favor the trans isomer. nacatsoc.org

| Step | Reaction | Key Reagents & Catalysts | Typical Conditions |

|---|---|---|---|

| 1 | Alkylation of Phenol | Phenol, Amylene (e.g., 2-methyl-2-butene), Acid Catalyst (e.g., AlCl₃, Amberlyst-15) researchgate.net | Elevated temperature google.com |

| 2 | Hydrogenation | 4-tert-amylphenol, H₂, Metal Catalyst (e.g., Ru, Rh, Pd/C) chemicalbook.comgoogle.com | High pressure (e.g., up to 300 bar), Elevated temperature (e.g., 180°C) chemicalbook.comgoogle.com |

**4.2. Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for further chemical modification, most commonly through esterification and etherification reactions.

Ester derivatives of this compound can be readily synthesized through several standard methods, including Fischer esterification or acylation with more reactive carboxylic acid derivatives. organic-chemistry.orgyoutube.com The most common derivative is 4-tert-amylcyclohexyl acetate.

In a typical laboratory preparation, this compound is reacted with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. google.com The reaction with acetic anhydride is often catalyzed by a strong acid, like sulfuric acid, or a base such as pyridine. These reactions are analogous to the well-documented synthesis of 4-tert-butylcyclohexyl acetate. google.comgoogle.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acetylating agent. google.com Alternatively, biocatalytic methods using lipases have been employed for the acetylation of similar cyclohexanols, offering a milder and more selective route to the ester product.

| Ester Derivative | Reagents | Catalyst/Conditions | Reference Reaction Type |

|---|---|---|---|

| 4-tert-amylcyclohexyl acetate | This compound, Acetic Anhydride | Acid catalyst (e.g., H₂SO₄) or Base (e.g., Pyridine) | Acylation google.comyoutube.com |

| 4-tert-amylcyclohexyl acetate | This compound, Acetyl Chloride | Typically requires a base to neutralize HCl byproduct | Acylation google.com |

| Various Esters | This compound, Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), requires removal of water | Fischer Esterification youtube.com |

The synthesis of ethers from this compound is most effectively achieved via the Williamson ether synthesis. wikipedia.orgkhanacademy.orgyoutube.com This method involves a two-step process where the alcohol is first deprotonated to form a more nucleophilic alkoxide ion, which then displaces a leaving group from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

First, this compound is treated with a strong base, such as sodium hydride (NaH), to form the sodium 4-tert-amylcyclohexoxide. youtube.com This alkoxide is a potent nucleophile. In the second step, the alkoxide is reacted with a suitable electrophile, typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide). wikipedia.org The alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-O bond of the ether. masterorganicchemistry.com Due to the Sₙ2 mechanism, this reaction works best with unhindered alkyl halides like methyl or primary halides to avoid competing elimination reactions. wikipedia.org The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comlibretexts.org

| Reactant 1 (Nucleophile Precursor) | Base | Reactant 2 (Electrophile) | Product |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-methoxy-4-tert-amylcyclohexane |

| This compound | Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | 1-ethoxy-4-tert-amylcyclohexane |

Oxidation Products: Cyclohexanones and Related Species

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4-tert-amylcyclohexanone, a key intermediate for further derivatization.

The oxidation of this compound to 4-tert-amylcyclohexanone can be accomplished using a variety of oxidizing agents. A common and practical method involves the use of sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. This method is an effective and less hazardous alternative to chromium-based oxidants.

Another established procedure for oxidizing similar secondary alcohols is the use of a carbodiimide (B86325) resin in a mixture of benzene (B151609) and dimethyl sulfoxide (B87167) (DMSO), which provides the ketone in good yield under mild conditions. More traditional methods, though less commonly used now due to environmental concerns, include oxidation with chromic acid (H₂CrO₄), generated in situ from sodium dichromate and sulfuric acid (Jones oxidation), or pyridinium (B92312) chlorochromate (PCC).

| Oxidizing Agent | Solvent/Conditions | Product | Reference Reaction Type |

|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | Acetic Acid | 4-tert-amylcyclohexanone | Hypohalite Oxidation |

| Carbodiimide Resin | Benzene/DMSO | 4-tert-amylcyclohexanone | Moffatt-type Oxidation |

| Chromic Acid (H₂CrO₄) | Acetone | 4-tert-amylcyclohexanone | Jones Oxidation |

4-tert-amylcyclohexanone serves as a versatile precursor for a variety of other compounds, primarily through reactions involving its carbonyl group. researchgate.net

One important class of reactions is the formation of carbon-carbon bonds at the carbonyl carbon. The Reformatsky reaction, for example, involves treating the ketone with an α-halo ester and metallic zinc to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.orgthermofisher.com This intermediate can often be dehydrated to yield an α,β-unsaturated ester. For example, reacting 4-tert-amylcyclohexanone with ethyl bromoacetate (B1195939) and zinc would produce ethyl (4-tert-amyl-1-hydroxycyclohexyl)acetate, which can then be dehydrated.

Another pathway for derivatization is the synthesis of lactones (cyclic esters). organic-chemistry.orgresearchgate.netyoutube.com This can be achieved through various routes, including the Baeyer-Villiger oxidation, where the ketone is treated with a peroxy acid (like m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, forming a caprolactone (B156226) derivative. nih.gov Additionally, more complex, multi-step syntheses starting from the ketone can lead to spirocyclic lactones, as has been demonstrated with the 4-tert-butyl analogue. researchgate.netclockss.org

| Reaction Type | Key Reagents | Intermediate/Product Class | Reference Reaction Type |

|---|---|---|---|

| Reformatsky Reaction | α-halo ester (e.g., ethyl bromoacetate), Zinc (Zn) | β-hydroxy ester / α,β-unsaturated ester | Carbon-Carbon Bond Formation wikipedia.orgorganic-chemistry.org |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone (Caprolactone derivative) | Oxidative Rearrangement nih.gov |

Compound List

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₂₂O |

| Phenol | C₆H₆O |

| 2-methyl-2-butene (Amylene) | C₅H₁₀ |

| 4-tert-amylphenol | C₁₁H₁₆O |

| 4-tert-amylcyclohexanone | C₁₁H₂₀O |

| 4-tert-amylcyclohexyl acetate | C₁₃H₂₄O₂ |

| Acetic Anhydride | C₄H₆O₃ |

| Acetyl Chloride | C₂H₃ClO |

| Sodium Hydride | NaH |

| Methyl Iodide | CH₃I |

| Ethyl Bromide | C₂H₅Br |

| 1-methoxy-4-tert-amylcyclohexane | C₁₂H₂₄O |

| 1-ethoxy-4-tert-amylcyclohexane | C₁₃H₂₆O |

| Sodium Hypochlorite | NaOCl |

| Ethyl bromoacetate | C₄H₇BrO₂ |

| Ethyl (4-tert-amyl-1-hydroxycyclohexyl)acetate | C₁₅H₂₈O₃ |

| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |

| 4-tert-butylcyclohexanol (B146172) | C₁₀H₂₀O |

| 4-tert-butylphenol | C₁₀H₁₄O |

| 4-tert-butylcyclohexanone (B146137) | C₁₀H₁₈O |

| 4-tert-butylcyclohexyl acetate | C₁₂H₂₂O₂ |

Advanced Analytical Methodologies for 4 Tert Amylcyclohexanol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of the cis and trans isomers of 4-tert-amylcyclohexanol (B1294309) and for assessing the purity of the final product. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for these purposes.

Gas Chromatography (GC) for Isomer Resolution

Gas chromatography is a powerful technique for the separation of volatile compounds like this compound. The separation of its geometric isomers, cis- and trans-4-tert-amylcyclohexanol, is of particular importance as their olfactory properties can differ significantly. The resolution of these isomers is typically achieved using capillary columns with polar stationary phases, which can effectively differentiate between the two based on their slight differences in polarity and boiling points.

The retention of the isomers is influenced by the temperature program of the GC oven, the flow rate of the carrier gas (commonly helium or hydrogen), and the specific stationary phase of the column. Generally, the trans isomer, with its more linear shape, may elute slightly earlier than the more sterically hindered cis isomer on common non-polar columns, though this can be reversed on polar columns due to specific interactions. Chiral GC columns can also be employed to separate the enantiomers of each geometric isomer if required. libretexts.orgrsc.org

Table 1: Representative Gas Chromatography (GC) Parameters for Isomer Analysis (Note: These are representative parameters; actual conditions may vary based on the specific instrument and column used.)

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, HP-5ms, or a more polar column like DB-WAX) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 250 °C, Hold: 5 min |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography offers a complementary approach for the analysis of this compound, particularly for purity assessment and for the analysis of less volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. walshmedicalmedia.com

In RP-HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comyoutube.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation and analysis time. youtube.com

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions (Note: These are illustrative conditions and would require optimization for specific applications.)

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules, including the stereochemistry of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular framework.

In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is particularly diagnostic for distinguishing between the cis and trans isomers. In the trans isomer, this proton is typically in an axial position, leading to a larger coupling constant (J-value) due to its trans-diaxial relationship with neighboring axial protons. chegg.comchegg.comyoutube.com Conversely, in the cis isomer, this proton is in an equatorial position, resulting in smaller coupling constants. chegg.comchegg.comyoutube.com

¹³C NMR spectroscopy provides information about the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon atoms in the cyclohexyl ring are sensitive to the stereochemistry of the hydroxyl and tert-amyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers (in CDCl₃) (Note: These are predicted values based on the analysis of structurally similar compounds. Actual values may vary.)

| Proton | Predicted δ for Trans Isomer (ppm) | Predicted δ for Cis Isomer (ppm) | Multiplicity |

| CH-OH | ~3.5 | ~4.0 | Multiplet |

| Cyclohexyl CH₂ | 1.0 - 2.2 | 1.0 - 2.2 | Multiplets |

| tert-Amyl CH₃ (ethyl) | ~0.8 | ~0.8 | Triplet |

| tert-Amyl CH₂ | ~1.3 | ~1.3 | Quartet |

| tert-Amyl CH₃ (gem-dimethyl) | ~0.9 | ~0.9 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers (in CDCl₃) (Note: These are predicted values based on the analysis of structurally similar compounds. Actual values may vary.)

| Carbon | Predicted δ for Trans Isomer (ppm) | Predicted δ for Cis Isomer (ppm) |

| C-OH | ~70 | ~66 |

| C-C(CH₃)₂CH₂CH₃ | ~48 | ~48 |

| Cyclohexyl CH₂ | 20 - 40 | 20 - 40 |

| tert-Amyl C(CH₃)₂ | ~32 | ~32 |

| tert-Amyl CH₂ | ~32 | ~32 |

| tert-Amyl CH₃ (gem-dimethyl) | ~27 | ~27 |

| tert-Amyl CH₃ (ethyl) | ~8 | ~8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of a water molecule (M-18), and cleavage of the cyclohexyl ring. The fragmentation of the tert-amyl group, such as the loss of an ethyl radical (M-29) or a methyl radical (M-15), would also produce characteristic peaks in the mass spectrum. libretexts.orglibretexts.org

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 152 | [M - H₂O]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation from rearrangement) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the O-H and C-H bonds.

The most characteristic feature in the IR spectrum of this compound is the broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkane portions of the molecule (the cyclohexyl ring and the tert-amyl group). A C-O stretching vibration can also be observed in the 1000-1200 cm⁻¹ region.

Table 6: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1200 | Medium to Strong |

| C-H Bend | 1350 - 1480 | Medium |

Advanced Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis of this compound, particularly in trace amounts or within complex sample compositions, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for achieving the high selectivity and sensitivity required for unambiguous identification and structural elucidation. researchgate.netlibretexts.org The most powerful and commonly employed of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In this technique, a gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.net The separated components then enter a mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint, often allowing for definitive identification by matching it against spectral libraries. nih.gov

Due to the presence of a polar hydroxyl (-OH) group, this compound has limited volatility and can exhibit poor chromatographic peak shape. libretexts.orgphenomenex.com To overcome this, a derivatization step is typically required before GC-MS analysis. researchgate.netphenomenex.com Silylation is the most common derivatization method for alcohols. phenomenex.com This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reagent replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com

The resulting TMS ether of this compound is significantly more volatile and less polar, leading to improved chromatographic performance and sensitivity. phenomenex.com The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a dominant technique in environmental and chemical analysis due to its applicability to a wide range of compounds, including those that are non-volatile or thermally unstable. dphen1.comnih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov

For this compound, reversed-phase HPLC is a common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. After separation, the analyte flows into the mass spectrometer's ion source. Electrospray ionization (ESI) is a widely used "soft" ionization technique that can generate protonated molecules [M+H]+ or other adducts with minimal fragmentation, preserving molecular weight information. dphen1.com

For enhanced specificity and to reduce background noise, tandem mass spectrometry (MS/MS) is frequently employed. dphen1.com In an MS/MS system, such as a triple quadrupole or an ion trap, the molecular ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and sensitivity, making it ideal for trace analysis in complex matrices. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap, can also be used to determine the elemental composition of the analyte with high accuracy, further confirming its identity. lcms.cz

Quantitative Determination Methods in Complex Matrices

Quantifying this compound in complex matrices such as environmental water, wastewater, soil, or biological samples presents significant challenges due to potential interferences and the typically low concentrations of the analyte. dphen1.comlcms.cz Effective methods rely on a robust sample preparation step to isolate and concentrate the analyte, followed by sensitive instrumental detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most common technique for the pre-concentration and cleanup of this compound from aqueous samples like wastewater or river water. dphen1.commonash.edu The process involves passing the liquid sample through a cartridge containing a solid sorbent. For a moderately non-polar compound like this compound, reversed-phase sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 are effective. The analyte is retained on the sorbent while more polar matrix components pass through. Subsequently, the analyte is eluted from the cartridge with a small volume of an organic solvent. This procedure not only cleans up the sample but also concentrates the analyte, significantly lowering the method's detection limits. mdpi.com The selection of the SPE sorbent and elution solvent is critical for achieving high recovery rates. mdpi.com

For solid matrices like soil or sludge, an initial solvent extraction is necessary to transfer the analyte into a liquid phase before proceeding with a cleanup step like SPE.

Instrumental Quantification

Following sample preparation, LC-MS/MS is the method of choice for the quantitative determination of this compound. dphen1.com Its high selectivity minimizes the impact of co-eluting matrix components, while its sensitivity allows for detection at trace levels (ng/L). dphen1.commdpi.com Quantification is typically performed using an external standard calibration curve. To correct for matrix effects (ion suppression or enhancement) and variations during sample preparation, the use of an isotopically labeled internal standard is highly recommended. dphen1.com

The performance of such methods is validated by assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, precision, and accuracy. dphen1.com While specific studies on this compound are not abundant, extensive research on structurally similar endocrine-disrupting compounds (EDCs) and pharmaceuticals in complex matrices demonstrates the capability of these methods.

Table 1: Performance Data for LC-MS/MS Methods in Complex Water Matrices

| Analyte/Class | Matrix | Sample Prep | Instrument | LOD Range | Recovery Range (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-butylphenol | Drinking Water | SPE & Derivatization | LC-MS/MS | 0.1 ng/mL | 85.3 - 97.4 | researchgate.net |

| Illicit Drugs | Municipal Wastewater | SPE | LC-MS/MS | 0.29 - 7.56 ng/mL | 91.6 - 112 | monash.edu |

| Pharmaceuticals | Wastewater | Online SPE | LC-MS/MS | 1.30 - 10.6 ng/L | 78.4 - 111.4 | mdpi.com |

| Endocrine Disruptors | Environmental Waters | SPE | LC-ESI-MS/MS | LOQ: 0.1 - 20.0 ng/L | 80.1 - 110.2 | dphen1.com |

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction.

The data in Table 1, derived from studies on analogous compounds, illustrates that methods combining SPE with LC-MS/MS consistently achieve low detection limits (in the ng/L to low ng/mL range) and excellent recovery rates, making them highly suitable for the reliable quantification of this compound in challenging environmental matrices. dphen1.commonash.edumdpi.comresearchgate.net

Mechanistic Studies on Biological Interactions and Bioactivity of 4 Tert Amylcyclohexanol

Comparative Bioactivity with Related Cyclohexanol (B46403) Derivatives

While specific mechanistic studies on the biological interactions of 4-tert-amylcyclohexanol (B1294309) are not extensively documented in publicly available research, a comparative analysis with structurally similar cyclohexanol derivatives offers valuable insights into its potential bioactivity. The size and nature of the alkyl substituent at the 4-position of the cyclohexanol ring play a crucial role in determining the compound's biological effects. By examining the bioactivity of related compounds such as 4-tert-butylcyclohexanol (B146172) and 4-isopropylcyclohexanol (B103256), we can infer potential mechanisms of action for this compound.

Research into these related compounds has revealed interactions with specific biological targets, primarily transient receptor potential (TRP) channels, which are involved in sensory perception, including pain and temperature.

One of the key areas of investigation for 4-substituted cyclohexanols is their effect on the transient receptor potential vanilloid 1 (TRPV1) channel, a well-known receptor involved in the sensation of heat and capsaicin-induced spiciness. The trans isomer of 4-tert-butylcyclohexanol has been identified as an antagonist of the human TRPV1 receptor. It has been shown to inhibit capsaicin-induced activation of hTRPV1 in HEK293 cells. This antagonistic activity is believed to underlie the observed soothing and anti-stinging effects of formulations containing this compound.

Similarly, 4-isopropylcyclohexanol has demonstrated analgesic properties by inhibiting the activity of TRPV1 and transient receptor potential ankyrin 1 (TRPA1) channels. These channels are key players in nociception, and their inhibition can lead to a reduction in pain-related behaviors. The inhibitory action on these channels suggests a mechanism that involves the modulation of channel gating rather than a direct pore blockage.

Beyond sensory modulation, derivatives of related cyclohexanones have exhibited antibacterial properties. For instance, certain derivatives of 4-tert-butylcyclohexanone (B146137) have shown bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and also against the Gram-negative bacterium Escherichia coli. researchgate.netnih.gov This suggests that the cyclohexyl core, when appropriately substituted, can serve as a scaffold for developing agents with antimicrobial activity.

The following tables summarize the observed bioactivities of cyclohexanol derivatives structurally related to this compound, providing a basis for predicting its potential biological profile.

Table 1: Comparative Bioactivity of 4-Alkylcyclohexanol Derivatives

| Compound | Biological Target | Observed Effect | Potential Implication for this compound |

| 4-tert-Butylcyclohexanol | TRPV1 Receptor | Antagonist | Potential for similar TRPV1 antagonism, leading to sensory modulation effects. |

| 4-Isopropylcyclohexanol | TRPV1 and TRPA1 Channels | Inhibitor | Possible analgesic and anti-inflammatory properties through modulation of these pain-related channels. |

Table 2: Antibacterial Activity of a Related Cyclohexanone (B45756) Derivative

| Compound Derivative | Bacterial Strain | Activity | Potential Implication for this compound Derivatives |

| Derivative of 4-tert-Butylcyclohexanone | Bacillus subtilis | Bacteriostatic researchgate.netnih.gov | Derivatives may possess antibacterial properties. |

| Staphylococcus aureus | Bacteriostatic researchgate.netnih.gov | Further investigation into antimicrobial applications is warranted. | |

| Escherichia coli | Bacteriostatic researchgate.netnih.gov | The core structure could be a starting point for new antibiotic development. |

Given the structural similarities, it is plausible that this compound exerts its biological effects through similar mechanisms. The larger tert-amyl group, in comparison to the tert-butyl or isopropyl groups, may influence the potency and selectivity of these interactions. The increased lipophilicity of the tert-amyl substituent could enhance membrane partitioning, potentially leading to more pronounced effects on membrane-bound proteins like ion channels. However, without direct experimental evidence, these remain well-founded hypotheses that necessitate further investigation to be substantiated. The exploration of the structure-activity relationship within this class of compounds is a promising avenue for the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Tert-Amylcyclohexanol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use non-permeable gloves, safety goggles, and impermeable lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved respirators) is required if aerosol formation is possible .

- Engineering Controls : Implement local exhaust ventilation and closed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .

- Storage and Disposal : Store away from oxidizers and acids (incompatibility noted in stability data). Dispose of waste via certified hazardous waste handlers adhering to federal/state regulations .

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase to separate and quantify isomers or impurities.

- Spectroscopy : Compare NMR (¹H, ¹³C) and IR spectra with literature data (e.g., SciFinder or Reaxys entries) .

- Physical Properties : Measure boiling point (76°C at 0.20 kPa) and density (0.86 g/cm³) against reported values .

Q. What are the key physical properties of this compound relevant to experimental design?

- Methodological Answer :

- Boiling Point : 76°C at 0.20 kPa, critical for distillation or reflux setups .

- Density : 0.86 g/cm³ (lighter than water), informing solvent layering in extraction protocols .

- Solubility : Limited water solubility (data unavailable); prioritize organic solvents (e.g., ethanol, dichloromethane) for dissolution .

Advanced Research Questions

Q. How can researchers optimize the synthesis of stereoisomers (cis/trans) in this compound derivatives?

- Methodological Answer :

- Stereochemical Control : Use chiral catalysts or enantioselective reagents during cyclohexanol ring functionalization. Refer to Friedel-Crafts acylation methods for trans-isomer selectivity .

- Isomer Separation : Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., hexane/ethyl acetate mixtures) .

- Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Q. How should conflicting literature data on reaction yields or isomer ratios be resolved?

- Methodological Answer :

- Database Cross-Referencing : Use SciFinder or Reaxys to compare experimental conditions (e.g., temperature, catalyst loading) across studies .

- Reproducibility Tests : Replicate key reactions under controlled variables (pH, solvent purity) to identify discrepancies.

- Error Analysis : Quantify uncertainties in instrumentation (e.g., GC calibration) and human error (e.g., pipetting accuracy) .

Q. What methodologies are effective for analyzing this compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via TLC or LC-MS .

- Incompatibility Screening : Test reactivity with oxidizers (e.g., KMnO₄) and acids (e.g., H₂SO₄) using calorimetry or gas evolution detection .

- Decomposition Products : Identify CO₂, CO, and NOx via FTIR or GC-MS if combustion occurs .

Q. How can researchers design experiments to study this compound’s pharmacological derivatives?

- Methodological Answer :

- Derivatization Strategies : Introduce amino or halogen groups via nucleophilic substitution (e.g., bromination) or reductive amination, as seen in expectorant drug analogs .

- Bioactivity Assays : Test derivatives for receptor binding (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .

- Toxicity Profiling : Use in vitro cell viability assays (e.g., MTT) and in silico ADMET predictions (e.g., SwissADME) .

Methodological Notes for Academic Research

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over vendor databases. Cross-validate physical/chemical data using NIST Chemistry WebBook or PubChem .

- Data Presentation : Include raw data tables (e.g., GC retention times, NMR shifts) in appendices, with processed data (e.g., yield calculations) in the main text .

- Ethical Compliance : For human/animal studies, ensure IRB/IACUC approval and document participant selection criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.